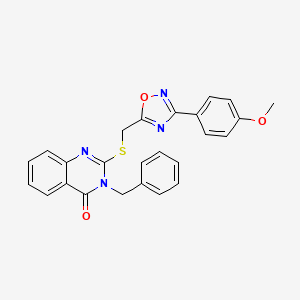

3-benzyl-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-benzyl-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a synthetic organic compound featuring a quinazoline core, substituted with a benzyl group, a 4-methoxyphenyl oxadiazole group, and a thio-methyl linkage. This compound exhibits significant interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one typically involves a multi-step process:

Formation of Quinazoline Core: : The starting material, anthranilic acid, undergoes cyclization with formamide to produce the quinazoline core.

Introduction of Benzyl Group: : Benzylation is achieved through nucleophilic substitution using benzyl chloride under basic conditions.

Attachment of Oxadiazole Group: : 4-methoxyphenyl hydrazine and ethyl chloroformate are used to form the oxadiazole ring, which is then linked to the quinazoline core through a thio-methyl bridge.

Industrial Production Methods

Industrial production methods focus on scalability and cost-effectiveness. Optimized synthetic routes often utilize continuous flow chemistry and microwave-assisted reactions to enhance yield and reduce reaction times.

Analyse Chemischer Reaktionen

3-benzyl-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one undergoes various chemical reactions, including:

Oxidation: : Conversion to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: : Thio-methyl group reduction using metal hydrides such as lithium aluminum hydride.

Substitution: : Halogenation at the benzyl group using N-bromosuccinimide or similar reagents.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: : Lithium aluminum hydride, sodium borohydride

Substitution: : N-bromosuccinimide, benzyl chloride

Major Products Formed

Sulfoxides and Sulfones: from oxidation reactions.

Alcohols and Alkanes: from reduction reactions.

Halogenated Derivatives: from substitution reactions.

Wissenschaftliche Forschungsanwendungen

3-benzyl-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one finds applications in:

Chemistry: : As a ligand in coordination chemistry and catalysis.

Biology: : Potential use as a fluorescent probe due to its unique structural features.

Medicine: : Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

Industry: : Used in the synthesis of advanced materials, including polymers and nanomaterials.

Wirkmechanismus

This compound exerts its effects through:

Molecular Targets: : Binding to specific enzymes or receptors.

Pathways Involved: : Modulation of signaling pathways such as MAPK/ERK and PI3K/Akt, leading to altered cellular functions.

Vergleich Mit ähnlichen Verbindungen

Compared to other quinazoline derivatives:

Unique Substituents: : The combination of a 4-methoxyphenyl oxadiazole group and a thio-methyl linkage distinguishes it.

Similar Compounds: : 4-methoxyphenyl-substituted quinazolines, oxadiazole-containing quinazolines, and other thio-linked heterocyclic compounds.

This compound’s unique chemical structure and potential applications make it an intriguing subject for further research in multiple scientific disciplines. What part of this compound interests you the most?

Biologische Aktivität

3-benzyl-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antitumor agent and inhibitor of various protein kinases. This article reviews its biological activity, synthesizing data from multiple studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C23H18N4O3S2, with a molecular weight of 462.5 g/mol. Its structure features a quinazolinone core substituted with a benzyl group and an oxadiazole moiety, which are critical for its biological activity.

Antitumor Activity

Research has demonstrated that derivatives of quinazolinones exhibit significant antitumor properties. For instance, a study showed that certain 3-benzyl-substituted quinazolinones displayed broad-spectrum antitumor activity with mean GI50 values considerably lower than the positive control 5-Fluorouracil (5-FU). Specifically:

- Compound 1 : GI50 = 10.47 µM

- Compound 2 : GI50 = 7.24 µM

- Compound 3 : GI50 = 14.12 µM

These compounds were noted to be approximately 1.5 to 3 times more potent than 5-FU (GI50 = 22.60 µM) .

Protein Kinase Inhibition

The compound has also been evaluated for its inhibitory effects on several tyrosine kinases, which are critical targets in cancer therapy:

- CDK2 : IC50 values around 0.173±0.012 µM for similar quinazolinone derivatives indicate strong inhibition.

- HER2 : IC50 values comparable to lapatinib (IC50 = 0.078±0.015 µM).

This suggests that the compound acts as a potent ATP non-competitive inhibitor against CDK2 and an ATP competitive inhibitor against EGFR .

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets such as EGFR and VEGFR, which play significant roles in tumor growth and angiogenesis . Molecular docking studies have further elucidated the binding affinities and orientations of these interactions.

Study on Quinazolinone Derivatives

A comprehensive study focused on the synthesis and evaluation of various quinazolinone derivatives highlighted the promising antitumor activities of compounds related to the structure of this compound. The research indicated that modifications in substituents could enhance the cytotoxicity against different cancer cell lines such as MCF7 and A2780 .

Data Summary

Eigenschaften

IUPAC Name |

3-benzyl-2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O3S/c1-31-19-13-11-18(12-14-19)23-27-22(32-28-23)16-33-25-26-21-10-6-5-9-20(21)24(30)29(25)15-17-7-3-2-4-8-17/h2-14H,15-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQPSZSCMNRKZQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.